Home > Products > Screening Compounds P14328 > 2-Dimethylamino Fingolimod
2-Dimethylamino Fingolimod - 1404433-87-9

2-Dimethylamino Fingolimod

Catalog Number: EVT-1202044
CAS Number: 1404433-87-9
Molecular Formula: C21H37NO2
Molecular Weight: 335.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fingolimod, also known by its trade name Gilenya, is a sphingosine-1-phosphate (S1P) receptor modulator, which has been approved for the treatment of relapsing forms of multiple sclerosis (MS). It is known for its immunomodulatory properties that prevent lymphocytes from contributing to the autoimmune reaction that damages the central nervous system in MS patients. Dimethyl Fumarate (DMF), on the other hand, is a methyl ester of fumaric acid and is also used as an oral disease-modifying treatment (DMT) for MS. Both drugs have been the subject of various studies to assess their efficacy and potential applications in other fields, such as oncology.

Applications in Various Fields

Non-Small Cell Lung Cancer (NSCLC)

In the field of oncology, specifically NSCLC, Fingolimod has shown promise in preclinical models. A study demonstrated that Fingolimod, along with DMF, repressed tumor progression in vivo in mouse NSCLC models without apparent adverse effects. Interestingly, in vitro analyses revealed that while DMF reduced tumor cell proliferation, Fingolimod did not affect tumor proliferation or cytotoxicity, suggesting that its anti-tumor effects may be mediated through the tumor microenvironment rather than direct cytotoxicity1.

Relapsing-Remitting Multiple Sclerosis (RRMS)

In the context of RRMS, comparative studies have been conducted to evaluate the effectiveness of Fingolimod against DMF. These studies have generally found that both drugs have comparable effectiveness in reducing relapse rates and slowing disability progression in patients with RRMS. This was observed in real-world settings, with one study showing no significant difference in relapse rates or disability outcomes between the two drugs over a period of 12 months2. Another study extended this comparison to 24 months and found similar results in terms of clinical efficacy. However, it was noted that patients on DMF were more likely to discontinue therapy earlier, primarily due to intolerability34.

Clinical Practice and Discontinuation

In clinical practice, the comparative efficacy and discontinuation rates of Fingolimod and DMF have been a focus of research. Studies have shown that while the clinical efficacy of both drugs is comparable, DMF tends to have higher rates of discontinuation due to adverse effects. Specifically, DMF-treated patients had higher odds of developing gadolinium-enhancing lesions on brain MRI and were more likely to discontinue therapy early after treatment initiation3. The 24-month follow-up study confirmed these findings, with DMF patients discontinuing therapy earlier and more frequently due to intolerability4.

2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

Compound Description: 2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a widely used monomer for synthesizing polymers with pH and temperature-responsive properties [, , , , , , , , , , , , , , , , , , , , , ]. These properties stem from the tertiary amine group in DMAEMA, which can be protonated/deprotonated and undergo hydrophilic/hydrophobic transitions in response to environmental stimuli. DMAEMA-based polymers are utilized in diverse applications, including drug delivery, gene delivery, antibacterial coatings, and stimuli-responsive hydrogels.

Relevance: DMAEMA, similar to 2-Dimethylamino Fingolimod, is a tertiary amine that can form quaternary ammonium salts [, , , , , , , , , , ]. The presence of the tertiary amine functionality in both compounds allows for potential similarities in their reactivity, particularly in forming salts and participating in ionic interactions. This structural similarity suggests potential overlaps in applications, particularly in areas where charge-based interactions are crucial, such as drug delivery or surface modifications.

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)

Compound Description: Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a polymer synthesized from DMAEMA monomers [, , , , , , , , , , , , , , , , , , , , , , , ]. It exhibits pH and temperature-responsive behavior due to the presence of tertiary amine groups in its structure. This responsiveness makes it valuable for various applications, including drug/gene delivery, stimuli-responsive hydrogels, and antibacterial coatings.

N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide Derivatives

Compound Description: These are a class of compounds featuring a naphthalimide core with a 2-(dimethylamino)ethyl substituent attached to the imide nitrogen []. Research demonstrates their effectiveness as photoinitiators for both free radical and cationic polymerization reactions under LED irradiation. The photochemical properties of these derivatives vary based on the substituents on the naphthalimide core, highlighting the ability to tune their reactivity for specific applications.

Overview

2-Dimethylamino Fingolimod is a synthetic compound that serves as a structural analogue of sphingosine, a bioactive lipid that plays a crucial role in various cellular processes. Fingolimod, known chemically as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, has gained significant attention for its therapeutic applications, particularly in treating relapsing forms of multiple sclerosis. The compound acts primarily as a functional antagonist of sphingosine-1-phosphate receptors, which are involved in lymphocyte trafficking and immune response modulation.

Source and Classification

Fingolimod was first approved by the United States Food and Drug Administration in 2010 as the first oral disease-modifying agent for multiple sclerosis. It falls under the category of immunomodulatory drugs and is classified as a sphingosine-1-phosphate receptor modulator. The compound is derived from natural sphingosine but modified to enhance its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Dimethylamino Fingolimod involves several key steps:

  1. Starting Material: The synthesis typically begins with phenethyl acetate, which undergoes Friedel-Crafts acylation using octanoyl chloride to form an intermediate compound.
  2. Reduction Steps: This intermediate is then reduced using triethylsilane, followed by further reduction of the resulting ketone to an alcohol using sodium methoxide.
  3. Mesylation and Iodination: The alcohol is mesylated and subsequently treated with sodium iodide to produce the iodo derivative.
  4. Formation of Final Product: This iodo compound is reacted with diethyl acetamidomalonate, followed by lithium aluminum hydride reduction and acetylation to yield the final product, 2-Dimethylamino Fingolimod .

This multi-step process allows for high yields and purity of the final product while minimizing impurities associated with earlier synthetic routes.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Dimethylamino Fingolimod can be described as follows:

  • Molecular Formula: C19_{19}H36_{36}N2_{2}O2_{2}
  • Molecular Weight: 344.5 g/mol
  • Structural Features: The compound features a long hydrocarbon chain (octyl group), a dimethylamino group, and two hydroxyl groups that contribute to its pharmacological activity.

The three-dimensional conformation plays a critical role in its interaction with sphingosine-1-phosphate receptors, influencing its efficacy as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

Fingolimod undergoes various chemical reactions during its synthesis:

  • Friedel-Crafts Acylation: This reaction introduces the octanoyl group into the phenethyl backbone.
  • Reduction Reactions: These include both ketone and ester reductions that convert functional groups into more reactive forms.
  • Mesylation and Nucleophilic Substitution: Mesylation prepares the alcohol for nucleophilic attack by iodide ions, facilitating the formation of the iodo derivative.
  • Acetylation: This step provides stability to the hydroxyl groups, enhancing solubility and bioavailability .

These reactions are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Mechanism of Action

Process and Data

The mechanism of action for 2-Dimethylamino Fingolimod revolves around its interaction with sphingosine-1-phosphate receptors:

This unique mechanism highlights fingolimod's potential not only in treating multiple sclerosis but also in other autoimmune conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

The primary application of 2-Dimethylamino Fingolimod is in the treatment of multiple sclerosis. Its ability to modulate immune responses has led researchers to explore its potential in other areas:

  • Autoimmune Diseases: Investigations into its efficacy against conditions like rheumatoid arthritis are ongoing.
  • Transplant Rejection: Due to its immunosuppressive properties, fingolimod may be beneficial in preventing organ transplant rejection.
  • Cancer Therapy: Research is being conducted on its role in modulating immune responses in cancer treatment .

Properties

CAS Number

1404433-87-9

Product Name

2-Dimethylamino Fingolimod

IUPAC Name

2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Molecular Formula

C21H37NO2

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3

InChI Key

NMDKKGSGVKAKAF-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C

Synonyms

2-(Dimethylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.